molecular formula C12H13NS B15326349 N-methyl-1-(5-phenylthiophen-2-yl)methanamine

N-methyl-1-(5-phenylthiophen-2-yl)methanamine

Cat. No.: B15326349
M. Wt: 203.31 g/mol
InChI Key: CCTSWNFZDBNITO-UHFFFAOYSA-N
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Description

N-methyl-1-(5-phenylthiophen-2-yl)methanamine is a high-purity chemical compound supplied for research and development purposes. This synthetic intermediate, with the canonical SMILES CNCC1=CC=C(C2=CC=CC=C2)S1 , features a phenyl-substituted thiophene core and is characterized by a molecular formula of C12H13NS and a molecular weight of 203.30 g/mol . The compound has a published purity of 98% . As a building block, this compound is of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a thiophene ring and a phenyl ring, makes it a valuable precursor in the synthesis of more complex molecules for pharmaceutical research . Researchers also utilize such structures in the development of organic electronic materials due to the conductive properties of thiophene-based polymers. The compound requires careful handling; it is classified as harmful if swallowed and may cause skin, serious eye, and respiratory irritation . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all recommended precautionary statements, which include wearing protective equipment and using only in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

N-methyl-1-(5-phenylthiophen-2-yl)methanamine

InChI

InChI=1S/C12H13NS/c1-13-9-11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8,13H,9H2,1H3

InChI Key

CCTSWNFZDBNITO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(S1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-phenylthiophen-2-yl)methanamine typically involves the alkylation of a thiophene derivative. One common method includes the reaction of 5-phenylthiophene-2-carbaldehyde with methylamine under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-phenylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Scientific Research Applications

N-methyl-1-(5-phenylthiophen-2-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-phenylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Thiophene-Based Derivatives

N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (Compound 9)
  • Binding Affinity : Reported to bind riboswitches (e.g., TPP riboswitch) with measurable dissociation constants (KD), though specific values are unavailable in the provided evidence .
N-phenyl-1-(thiophen-2-yl)methanamine (7g)
  • Structural Features : Substitutes the methylamine group with a phenylamine, increasing steric bulk and altering electronic properties.
  • Synthesis : Prepared via cross-coupling but yielded a 1:1.6 mixture with benzylidene benzylamine, indicating lower selectivity compared to the target compound .
N-methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride
  • Structural Features : Incorporates dual thiophene-methyl groups, enhancing hydrophobicity and steric hindrance.

Heterocyclic Variants with Expanded Ring Systems

N-methyl-1-(4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine (26)
  • Structural Features: Integrates a tetrahydrothienooxepin ring, introducing conformational flexibility and oxygen heteroatoms.
  • Synthesis : Purified via DCM/MeOH gradient chromatography, yielding 73.2 mg of hydrochloride salt. This contrasts with the target compound’s discontinued status, suggesting superior scalability for 26 .
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
  • Structural Features : Combines thiophene with a pyrimidine ring, enhancing hydrogen-bonding capacity.
  • Physicochemical Properties : Higher molecular weight (205.28 g/mol) and melting point (105–106°C) compared to the target compound, indicating improved crystallinity .

Amine-Modified Derivatives

N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines
  • Structural Features : Replaces thiophene with imidazopyridine, significantly altering electronic density and bioactivity.
  • Biological Activity : Demonstrated antimicrobial efficacy against E. coli and S. aureus, with compound 4b showing MIC values comparable to ampicillin .
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
  • Structural Features : Pyrazole core instead of thiophene, offering nitrogen-rich hydrogen-bonding sites.
  • Synthesis : Reacted with sulfonyl chlorides to yield derivatives in ~76% yields, indicating robust reactivity .

Data Table: Key Attributes of Compared Compounds

Compound Name Molecular Weight (g/mol) Key Structural Features Synthesis Yield/Notes Applications
N-methyl-1-(5-phenylthiophen-2-yl)methanamine 217.33 Phenyl-thiophene, methylamine Discontinued Research chemical
N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine 204.29 Fused thienopyridine KD data referenced Riboswitch targeting
N-phenyl-1-(thiophen-2-yl)methanamine 189.27 Phenylamine substitution 1:1.6 mixture formed Organic synthesis intermediates
N-methyl-1-(4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine 239.37 Oxygen-containing fused ring 73.2 mg isolated CNS drug candidates
N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine Variable Imidazopyridine core Antimicrobial activity Antibacterial/antifungal agents

Biological Activity

N-methyl-1-(5-phenylthiophen-2-yl)methanamine is a compound that has garnered attention for its unique biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

This compound has a molecular formula of C13H13NS and a molecular weight of approximately 188.28 g/mol. The compound features a methyl group attached to a nitrogen atom and a phenylthiophen moiety, contributing to its distinctive properties.

Inhibition of Cytochrome P450 2A6

One of the most significant biological activities associated with this compound is its selective inhibition of the cytochrome P450 2A6 (CYP2A6) enzyme. This enzyme plays a crucial role in nicotine metabolism, making this compound particularly relevant for research into smoking cessation therapies. The inhibition of CYP2A6 could potentially reduce nicotine addiction by altering the metabolism of nicotine in the body, thereby affecting its pharmacokinetics.

Neuroprotective Properties

Emerging studies suggest that compounds with structural similarities to this compound may exhibit neuroprotective effects. These effects are thought to be mediated through various signaling pathways that are critical in neurological conditions and addiction processes. Further research is needed to elucidate these mechanisms and confirm their therapeutic potential.

Synthesis

The synthesis of this compound typically involves several organic reactions, which allow for the efficient production of the compound and its derivatives for further study. Common synthetic routes include:

  • Formation of Thiophene Ring : Utilizing thiophene derivatives as precursors.
  • Methylation : Introducing the methyl group at the nitrogen atom.
  • Purification : Employing chromatography techniques to isolate the final product.

These methods facilitate the exploration of various derivatives that may possess enhanced or altered biological activities.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
5-Methylthiophen-2-ylmethanamineContains a methyl group on the thiophen ringPotentially different metabolic pathways
5-(4-Methylphenyl)thiophen-2-ylmethanamineSubstituted phenyl groupVaries in binding affinity towards CYP enzymes
5-(Trifluoromethyl)thiophen-2-ylmethanamineTrifluoromethyl substitutionEnhanced lipophilicity and altered biological activity

This comparative analysis highlights how structural variations can influence biological activity, particularly regarding enzyme interactions and metabolic pathways.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound. For instance, research has shown that this compound exhibits significant inhibition against CYP2A6, indicating its potential utility in developing therapies aimed at nicotine addiction. Furthermore, ongoing investigations into its neuroprotective properties are revealing insights into its mechanisms of action, which may involve modulation of neurotransmitter systems relevant to addiction.

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR confirm the methylamine (-CH₂NHCH₃) and thiophene substituents. Aromatic protons appear at δ 6.5–7.5 ppm, while the methylamine group shows signals near δ 2.2–3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C thiophene) are diagnostic .

How can researchers resolve ambiguities in spectral data, such as overlapping signals in NMR?

Advanced Research Question

  • 2D NMR : Use HSQC and HMBC to assign overlapping aromatic/amine protons and confirm connectivity.
  • Isotopic Labeling : Introduce deuterated methylamine (CD₃NH₂) to simplify splitting patterns.
  • Computational Modeling : DFT-based NMR prediction (e.g., using Gaussian) aids in signal assignment .

What experimental strategies are recommended to evaluate the compound’s biological activity?

Basic Research Question

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR.
  • Cell-Based Studies : Test cytotoxicity (MTT assay) or antimicrobial activity (MIC determination) in bacterial/fungal models .

How should researchers address contradictions in bioactivity data between this compound and its analogs?

Advanced Research Question

  • Comparative SAR : Systematically vary substituents (e.g., phenyl vs. methyl on thiophene) and correlate with activity trends. For example, a 5-phenyl group may enhance lipophilicity and membrane permeability vs. methyl .
  • Computational Docking : Use molecular dynamics (AutoDock Vina) to predict binding modes and explain potency differences.

What mechanistic hypotheses explain the compound’s interaction with biological targets?

Advanced Research Question

  • Functional Group Analysis : The amine group may form hydrogen bonds with catalytic residues (e.g., in enzymes), while the thiophene’s sulfur participates in π-π stacking or hydrophobic interactions.
  • Mutagenesis Studies : Introduce point mutations in target proteins (e.g., replacing serine with alanine) to identify critical binding residues .

How can researchers design derivatives to improve metabolic stability or selectivity?

Advanced Research Question

  • Bioisosteric Replacement : Substitute the phenyl group with heterocycles (e.g., pyridine) to modulate solubility.
  • Prodrug Strategies : Convert the amine to a carbamate or amide to enhance bioavailability .
  • Positional Scanning : Synthesize analogs with substituents at the 3- or 4-position of the thiophene to explore steric effects .

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